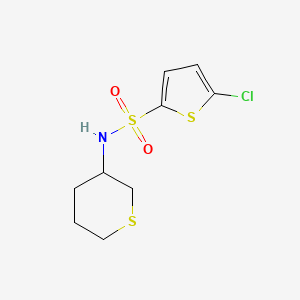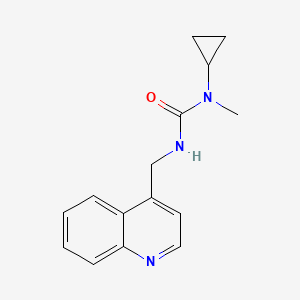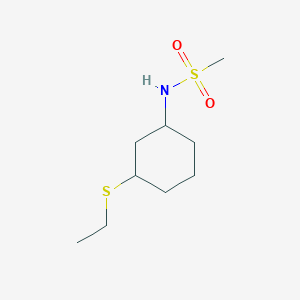![molecular formula C14H20O3S B7584745 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane, also known as DMSO2, is a sulfoxide compound that has gained significant attention in scientific research due to its unique properties. DMSO2 is a derivative of dimethyl sulfoxide (DMSO) and is commonly used as a solvent in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is not fully understood. However, it is believed that 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane acts as a radical scavenger and reduces oxidative stress. 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane may also modulate the activity of enzymes involved in the metabolism of reactive oxygen species.
Biochemical and Physiological Effects:
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has been shown to have antioxidant and anti-inflammatory properties. 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has also been shown to protect against oxidative damage in various cell types. In addition, 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has several advantages for lab experiments. 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is a polar aprotic solvent that can dissolve a wide range of compounds. 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is also relatively non-toxic and has low volatility. However, 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane can react with some compounds and may interfere with some assays. 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is also relatively expensive compared to other solvents.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane. One area of interest is the development of new methods for the synthesis of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane. Another area of interest is the study of the mechanism of action of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane. The potential use of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane as a therapeutic agent for various diseases is also an area of interest. Finally, the development of new applications for 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane in various scientific fields is an area of future research.
Synthesemethoden
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane can be synthesized by the oxidation of DMSO using oxidizing agents such as hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction can be carried out at room temperature and atmospheric pressure. The yield of 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is dependent on the oxidizing agent used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane has been extensively studied in various scientific fields due to its unique properties. In biochemistry, 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is used as a co-solvent for the solubilization of hydrophobic compounds. 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is also used as a cryoprotectant for the preservation of biological samples. In organic chemistry, 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is used as a reagent for the oxidation of alcohols and sulfides. 2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane is also used as a solvent for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylmethyl]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-11-6-7-14(12(2)9-11)18(15,16)10-13-5-3-4-8-17-13/h6-7,9,13H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEKPDGVGUZUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC2CCCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)

![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)